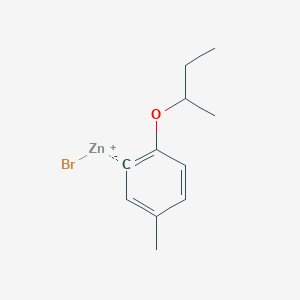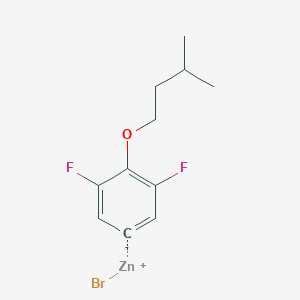
3,5-Difluoro-4-i-pentyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms and the iso-pentyloxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide typically involves the reaction of 3,5-difluoro-4-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Difluoro-4-iso-pentyloxybromobenzene+Zn→3,5-Difluoro-4-iso-pentyloxyphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.
Major Products Formed:
Biaryl Compounds: The primary products of cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-aryl complex. Subsequent reductive elimination releases the desired product and regenerates the palladium catalyst. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 4-Iso-pentyloxyphenylzinc bromide
- 3,5-Difluoro-4-methoxyphenylzinc bromide
Comparison:
- Reactivity: The presence of both fluorine atoms and the iso-pentyloxy group in 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide enhances its reactivity compared to similar compounds.
- Selectivity: The unique substitution pattern on the phenyl ring provides greater selectivity in cross-coupling reactions, making it a valuable reagent in complex molecule synthesis.
- Applications: While similar compounds are also used in organic synthesis, 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide offers distinct advantages in terms of reactivity and selectivity, making it a preferred choice in certain applications.
Properties
Molecular Formula |
C11H13BrF2OZn |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-2-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-8(2)6-7-14-11-9(12)4-3-5-10(11)13;;/h4-5,8H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PLVLAYQKQKCQSR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


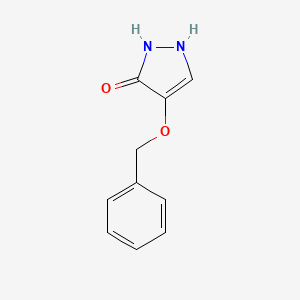
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)

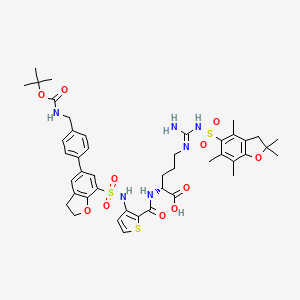
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
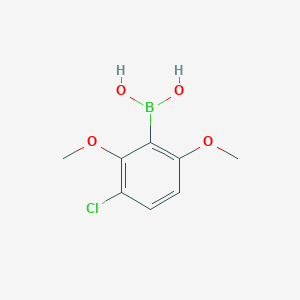
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
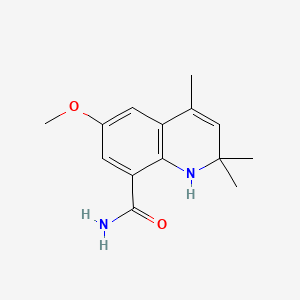

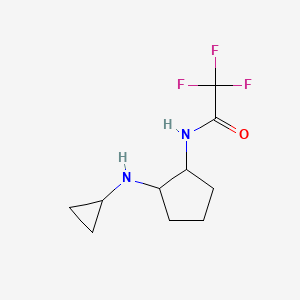
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
